1-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-(2-methylphenyl)-4-piperidinecarboxamide
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Overview
Description
1-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-(2-methylphenyl)-4-piperidinecarboxamide is a member of benzothiazoles.
Scientific Research Applications
Synthesis and Biological Activities
Diuretic Activity : The compound is related to biphenyl benzothiazole-2-carboxamide derivatives, which have been studied for their diuretic activity. Specifically, a compound closely related to 1-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-(2-methylphenyl)-4-piperidinecarboxamide showed significant diuretic activity (Yar & Ansari, 2009).
Anticonvulsive and Antihypoxic Activity : Derivatives of this compound, such as 4-arylaminopiperidines, have been evaluated for their anticonvulsive and antihypoxic activities, suggesting potential therapeutic applications in conditions related to oxygen deprivation and seizures (Domány et al., 1994).
Antimicrobial and Pharmacological Screening : A range of substituted benzothiazoles, including those structurally similar to this compound, have been synthesized and screened for various biological activities, including antimicrobial effects. This suggests potential applications in combating bacterial and fungal infections (Patel et al., 2009).
Inhibitory Activity on Kv1.3 Ion Channel : Certain analogs of the compound have shown potent inhibitory activity against Kv1.3, an ion channel, indicating potential applications in conditions where modulation of this ion channel is beneficial, such as autoimmune diseases (Haffner et al., 2010).
Antipsychotic Agent Development : Similar benzothiazole derivatives have been studied for their potential as antipsychotic agents, targeting dopamine and serotonin receptors (Norman et al., 1996).
Antiproliferative and Anti-HIV Activity : Some derivatives have been tested for their antiproliferative activity against human tumor cell lines, as well as for potential anti-HIV properties, although no activity was observed for HIV inhibition (Al-Soud et al., 2010).
Antagonist Activity on CB1 Cannabinoid Receptor : Related compounds have been evaluated for their interaction with the CB1 cannabinoid receptor, useful in understanding the molecular action of cannabinoids and developing related therapeutic agents (Shim et al., 2002).
Inhibitors of Soluble Epoxide Hydrolase : Piperidine-4-carboxamide derivatives, structurally related to the compound , have been investigated as inhibitors of soluble epoxide hydrolase, suggesting potential in the treatment of diseases like hypertension and inflammation (Thalji et al., 2013).
Anti-inflammatory and Analgesic Agents : Novel derivatives have been synthesized and assessed for anti-inflammatory and analgesic properties, indicating potential for the development of new therapeutic agents in this category (Abu‐Hashem et al., 2020).
Lipid Peroxidation Inhibition : Analogs of the compound have been identified as potent inhibitors of lipid peroxidation, an important factor in the progression of various diseases, including neurodegenerative disorders (Domány et al., 1996).
Properties
Molecular Formula |
C20H21N3O3S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-(2-methylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c1-14-6-2-4-8-17(14)21-20(24)15-10-12-23(13-11-15)19-16-7-3-5-9-18(16)27(25,26)22-19/h2-9,15H,10-13H2,1H3,(H,21,24) |
InChI Key |
BXCIIPOBOKAOGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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